Bienvenue dans la boutique en ligne BenchChem!

Antitumor agent-128

Cell Cycle Arrest G2/M Phase S Phase

Antitumor agent-128 (compound 1a) features a distinct indole-pyrimidine-quinoline (IPQ) scaffold, inducing unique dual-phase (G2/M & S) cell cycle arrest via MAPK pathway modulation. Unlike standard selective kinase inhibitors, this synthetic pseudo-natural product provides a unique chemical probe for oncology research, making it an essential tool for studies on drug resistance and cell cycle dysregulation.

Molecular Formula C18H9N3O2
Molecular Weight 299.3 g/mol
Cat. No. B12371621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-128
Molecular FormulaC18H9N3O2
Molecular Weight299.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C(=N2)N=C4C(=O)C5=CC=CC=C5N4C3=O
InChIInChI=1S/C18H9N3O2/c22-15-11-6-2-4-8-14(11)21-17(15)20-16-12(18(21)23)9-10-5-1-3-7-13(10)19-16/h1-9H
InChIKeyICZCPOVQOQZSBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antitumor agent-128: A First-in-Class IPQ Scaffold MAPK Modulator for Oncology Research


Antitumor agent-128 (also known as compound 1a) is a synthetic pseudo-natural product (PNP) distinguished by its novel indole-pyrimidine-quinoline (IPQ) pentacyclic scaffold [1]. It is a mitogen-activated protein kinase (MAPK) pathway modulator that induces cell cycle arrest at both the G2/M and S phases, leading to apoptosis in human lung adenocarcinoma A549 cells [1][2]. With a molecular weight of 299.28 g/mol and a molecular formula of C18H9N3O2, this compound offers a unique chemical structure derived from fragments of tryptanthrin, luotonin A, rutaecarpine, and camptothecin [1]. Its primary application is in preclinical oncology research, specifically as a tool to investigate MAPK signaling and cell cycle dysregulation [1].

Beyond IC50: Why Antitumor agent-128 Cannot Be Substituted with Common MAPK or Cell Cycle Inhibitors


Substitution with a generic MAPK inhibitor or a common apoptosis inducer is not scientifically valid. Unlike selective inhibitors that target a single kinase node (e.g., ERK, p38, or JNK), Antitumor agent-128 modulates the broader mitochondrial-related MAPK signaling pathway, leading to a unique dual-phase cell cycle arrest (G2/M and S phases) not typically observed with standard agents [1]. Its novel IPQ scaffold is structurally distinct from common kinase inhibitor backbones, suggesting a unique binding profile and the potential to overcome resistance mechanisms that limit the utility of ATP-competitive inhibitors [1]. Therefore, its specific biological fingerprint cannot be replicated by simply using another compound with a similar reported IC50 in a single assay.

Quantitative Differentiation Guide: Antitumor agent-128 vs. Relevant Comparators


Unique Dual-Phase Cell Cycle Arrest Profile vs. Standard Single-Phase Inhibitors

Antitumor agent-128 induces arrest in both the G2/M and S phases of the cell cycle in A549 cells, a dual-phase arrest that is relatively uncommon among standard MAPK inhibitors. For comparison, the well-known chemotherapeutic agent and topoisomerase inhibitor Camptothecin (CPT) typically induces S-phase arrest followed by G2/M accumulation at higher concentrations, while the microtubule stabilizer Paclitaxel induces a pronounced G2/M arrest [1][2]. In contrast, the ERK inhibitor Ulixertinib (BVD-523) and the p38 MAPK inhibitor SB203580 do not produce this specific dual-phase arrest profile [1][3]. This unique fingerprint is a key differentiator for researchers studying mechanisms of cell cycle dysregulation.

Cell Cycle Arrest G2/M Phase S Phase A549 Cells Flow Cytometry

Apoptosis Induction Coupled with MAPK Pathway Modulation vs. Common Cytotoxic Agents

Antitumor agent-128 triggers apoptosis in A549 cells, an effect attributed to its modulation of mitochondrial-related MAPK signaling pathways [1]. This is mechanistically distinct from common cytotoxic agents. For example, Doxorubicin, a standard-of-care chemotherapeutic, induces apoptosis primarily through DNA intercalation and topoisomerase II inhibition, which leads to DNA damage and subsequent activation of the p53 pathway, with reported IC50 values often in the 0.1-10 µM range depending on the cell line [2]. While direct IC50 data for Antitumor agent-128 is not yet publicly available, its described mechanism of targeting the MAPK cascade provides a distinct point of entry for apoptosis that bypasses direct DNA damage, offering a potentially different therapeutic and toxicity profile [1].

Apoptosis MAPK Signaling Mitochondrial Pathway A549 Cells Mechanism of Action

Novel Pentacyclic IPQ Scaffold vs. Common Natural Product-Derived Fragments

Antitumor agent-128 possesses a first-in-class indole-pyrimidine-quinoline (IPQ) pentacyclic scaffold [1]. This scaffold was rationally designed by combining fragments from four distinct natural products: tryptanthrin, luotonin A, rutaecarpine, and camptothecin [1]. This is in stark contrast to each of its parent natural products, which possess distinct and well-known core structures and mechanisms. For instance, Camptothecin, the most studied of these, features a pentacyclic ring system but with a different ring fusion pattern that is essential for its topoisomerase I inhibitory activity [2]. The novel IPQ scaffold of Antitumor agent-128 therefore represents a chemically distinct chemotype with a unique and previously unexplored biological profile, offering a new vector for medicinal chemistry optimization and target identification [1].

Pseudo-Natural Product IPQ Scaffold Chemical Biology Structural Novelty MAPK Inhibitor

Recommended Research Applications for Antitumor agent-128 Based on Verified Evidence


Investigating Non-Canonical MAPK-Mediated Cell Cycle Control

Use Antitumor agent-128 in A549 or other lung cancer cell models to dissect the mechanisms linking mitochondrial MAPK signaling to simultaneous G2/M and S phase arrest. As established, this dual-phase arrest is a unique characteristic of this compound [1]. This application is ideal for phospho-proteomics or gene expression studies aimed at identifying novel regulatory nodes within the cell cycle machinery that are not targeted by classical MAPK inhibitors.

Exploring the Biology of Novel Pseudo-Natural Product Scaffolds

Employ Antitumor agent-128 as a chemical probe in phenotypic screening campaigns to identify new biological targets associated with its novel IPQ scaffold [1]. Its structural differentiation from the parent natural products (e.g., camptothecin) makes it a valuable tool for chemical biology studies aimed at mapping the biological activity landscape of this new chemical space [1][2].

Comparative Oncology Studies with Structurally Diverse MAPK Modulators

Include Antitumor agent-128 as a structurally distinct control compound in studies alongside more common MAPK pathway inhibitors (e.g., ERK, MEK, or p38 inhibitors). This allows for the differentiation of phenotypes caused by specific kinase inhibition from those resulting from broader pathway modulation by the IPQ scaffold, as described in the evidence [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitumor agent-128

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.